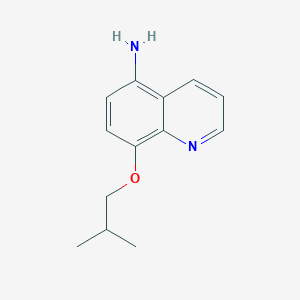

5-Quinolinamine, 8-(2-methylpropoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Quinolinamine, 8-(2-methylpropoxy)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 5-Quinolinamine, 8-(2-methylpropoxy)-, can be achieved through several classical methods such as the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach syntheses . These methods involve the construction of the quinoline scaffold through various cyclization reactions.

For instance, the Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Quinolinamine, 8-(2-methylpropoxy)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Quinolinamine, 8-(2-methylpropoxy)- can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

5-Quinolinamine, 8-(2-methylpropoxy)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Quinolinamine, 8-(2-methylpropoxy)- involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium parasites . The compound also exhibits antifungal and antibacterial activities by disrupting the cell membrane integrity of the pathogens .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Quinolinamine, 8-(2-methylpropoxy)- include:

- 5-Aminoquinoline

- 8-Quinolinamine derivatives with various substituents

Uniqueness

What sets 5-Quinolinamine, 8-(2-methylpropoxy)- apart from other quinoline derivatives is its unique 8-(2-methylpropoxy) substituent. This structural feature enhances its biological activity and makes it a promising candidate for developing new therapeutic agents .

Biological Activity

5-Quinolinamine, 8-(2-methylpropoxy)- is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its antimalarial, antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline core with an amino group at the 5-position and a propoxy substituent at the 8-position. The synthesis of quinoline derivatives often involves methods such as cyclization reactions or modifications of existing quinoline structures to enhance biological activity.

Antimalarial Activity

Recent studies have shown that derivatives of 8-quinolinamines exhibit significant antimalarial activity. For instance, compounds with structural similarities to 5-quinolinamine, including various alkoxy substitutions, have demonstrated potent in vitro activity against Plasmodium falciparum, with IC50 values ranging from 20 to 4760 ng/mL for drug-sensitive strains and similar efficacy against multidrug-resistant strains .

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (ng/mL) | Strain Type |

|---|---|---|

| 5-Quinolinamine, 8-(2-methylpropoxy)- | TBD | Drug-sensitive P. falciparum |

| Other 8-quinolinamines | 20 - 4760 | Drug-resistant P. falciparum |

In vivo studies have further validated these findings, showing that certain analogues can cure infections in animal models at doses as low as 25 mg/kg/day .

Antibacterial and Antifungal Properties

The antibacterial activity of quinoline derivatives has also been well-documented. For example, studies indicate that these compounds can inhibit various bacterial strains, including Staphylococcus aureus, with IC50 values ranging from 1.33 to 18.9 μg/mL . Similarly, antifungal activities against Candida species have been reported, with IC50 values indicating effective inhibition at low concentrations .

Table 2: Antibacterial and Antifungal Activity

| Pathogen | IC50 (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 1.33 - 18.9 | Antibacterial |

| Candida albicans | 4.93 - 19.38 | Antifungal |

| Cryptococcus neoformans | 0.67 - 18.64 | Antifungal |

Anticancer Activity

The anticancer potential of quinoline derivatives is another area of active research. Compounds derived from the quinoline scaffold have shown promising results against various cancer cell lines due to their ability to modulate cellular metal and redox homeostasis . For instance, modifications at specific positions on the quinoline ring can enhance lipophilicity and increase anticancer activity .

Table 3: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Quinoline derivative A | A431 | 0.59 |

| Quinoline derivative B | MCF-7 | 1.52 |

The biological activities associated with quinoline derivatives are attributed to their ability to interact with various molecular targets:

- Antimalarial Mechanism : The compounds disrupt the metabolic processes of the malaria parasite by inhibiting key enzymes involved in its lifecycle.

- Antibacterial Mechanism : They may interfere with bacterial cell wall synthesis or disrupt membrane integrity.

- Antifungal Mechanism : These compounds often inhibit fungal growth by targeting ergosterol biosynthesis.

- Anticancer Mechanism : They may induce apoptosis in cancer cells through oxidative stress or by disrupting cellular signaling pathways.

Case Studies

Several case studies highlight the therapeutic potential of quinoline derivatives:

- Antimalarial Efficacy : A study involving mice infected with drug-resistant Plasmodium yoelii nigeriensis showed that specific analogues of quinolinamines cured infections at doses of 50 mg/kg/day, demonstrating their potential as effective antimalarials .

- Antibacterial Trials : Clinical trials evaluating the efficacy of quinoline derivatives against resistant bacterial strains have shown promising results, suggesting their potential role in combating antibiotic resistance .

- Cancer Research : Investigations into the use of quinoline-based compounds for treating various cancers have revealed their ability to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Quinolinamine, 8-(2-methylpropoxy)-, and how can reaction yields be improved?

- Methodological Answer : Begin with 8-hydroxyquinoline derivatives. Introduce the 2-methylpropoxy group via nucleophilic substitution using 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress with thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization may require adjusting stoichiometry, reaction time, or solvent polarity. Confirm intermediate structures using 1H- and 13C-NMR spectroscopy .

Q. How should researchers characterize the compound’s purity and structural conformation?

- Methodological Answer :

- Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm).

- Structural Confirmation :

- Spectroscopy : 1H-NMR (CDCl₃, 400 MHz) for proton environments; 13C-NMR for carbon backbone.

- Crystallography : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . For non-crystalline samples, compare experimental IR spectra with computational DFT simulations.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight .

Q. What are the key physicochemical properties of this compound, and how should they be experimentally determined?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) at 5°C/min under nitrogen. Compare with capillary tube methods for validation .

- Solubility : Perform shake-flask assays in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol). Quantify via UV-Vis spectroscopy.

- Thermodynamic Data : Refer to phase-change studies from the Thermodynamics Research Center (TRC) for enthalpy of fusion and vapor pressure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data or crystallographic parameters?

- Methodological Answer :

- Data Reconciliation : Cross-validate using multiple techniques (e.g., NMR, X-ray, and computational modeling). For crystallographic discrepancies, re-refine data with SHELXL using updated scattering factors and check for twinning or disorder .

- Error Analysis : Compare experimental conditions (e.g., temperature, solvent) across studies. For example, polymorphic variations (observed in ) may explain differences in melting points or spectral shifts .

Q. What experimental strategies are recommended to study this compound’s potential as an enzyme inhibitor in drug discovery?

- Methodological Answer :

- Target Selection : Prioritize enzymes with quinoline-binding pockets (e.g., kinases, cytochrome P450). Use molecular docking (AutoDock Vina) to predict binding modes.

- In Vitro Assays :

- Enzyme Inhibition : Fluorescence-based assays (e.g., tryptophan quenching) to measure IC₅₀ values.

- Kinetic Analysis : Generate Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., halogenated analogs from ) to probe electronic and steric effects on activity .

Q. How can computational methods enhance the interpretation of this compound’s reactivity or supramolecular interactions?

- Methodological Answer :

- Reactivity Prediction : Use Gaussian or ORCA for DFT calculations to map electrophilic/nucleophilic sites via Fukui indices.

- Non-Covalent Interactions : Analyze π-π stacking (e.g., in crystal packing, as in ) with CrystalExplorer for Hirshfeld surfaces .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit solvent models (e.g., TIP3P water) to study stability and aggregation .

Q. What are the challenges in designing catalytic systems or materials using this compound, and how can they be addressed?

- Methodological Answer :

- Catalysis : Functionalize the quinoline core with transition metals (e.g., Pd for cross-coupling). Challenges include ligand lability; address via steric tuning of the 2-methylpropoxy group .

- Materials Science : Exploit its planar structure for organic semiconductors. Characterize charge transport using cyclic voltammetry (HOMO/LUMO levels) and thin-film XRD for crystallinity .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting data on biological activity across studies?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For antimicrobial studies, use Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Metabolic Interference : Test metabolites (e.g., via liver microsome assays) to rule out off-target effects .

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of activity differences .

Properties

CAS No. |

929341-53-7 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

8-(2-methylpropoxy)quinolin-5-amine |

InChI |

InChI=1S/C13H16N2O/c1-9(2)8-16-12-6-5-11(14)10-4-3-7-15-13(10)12/h3-7,9H,8,14H2,1-2H3 |

InChI Key |

MDWSBTRTTZOOGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C2C(=C(C=C1)N)C=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.